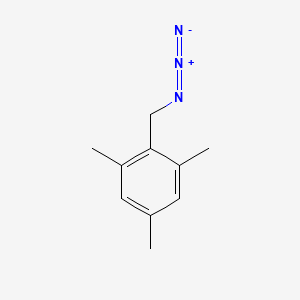

2-(Azidomethyl)-1,3,5-trimethylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(azidomethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDSVMEBMBTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442679 | |

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93368-76-4 | |

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidomethyl 1,3,5 Trimethylbenzene and Derivatives

Direct Azidation Routes to 2-(Azidomethyl)-1,3,5-trimethylbenzene

Direct azidation methods provide a straightforward approach to introduce the azido (B1232118) group onto the trimethylbenzene scaffold. These methods typically involve the conversion of a more reactive precursor, such as a halogenated derivative or a diazonium salt.

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, typically 2-(bromomethyl)- or 2-(chloromethyl)-1,3,5-trimethylbenzene, with an azide (B81097) salt. Sodium azide (NaN₃) is the most frequently used azide source for this transformation.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism. The reaction proceeds by the displacement of the halide ion by the azide nucleophile.

A representative reaction is the conversion of 2-(bromomethyl)-1,3,5-trimethylbenzene (B1267529) to this compound. This reaction is typically performed at room temperature and can achieve high yields. The general applicability of this halomethyl-to-azidomethyl substitution is also observed in related aromatic systems with methyl substituents. For instance, the synthesis of 2,4,6-tris(azidomethyl)-mesitylene from the corresponding tribromomethyl mesitylene (B46885) precursor under similar conditions (DMF, sodium azide, ice to room temperature, 24 hours) has been reported with yields around 50–60%.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-(Bromomethyl)-1,3,5-trimethylbenzene | Sodium Azide | DMF | Room Temperature | 24 hours | ~50-60 |

This table is interactive and can be sorted by clicking on the column headers.

An alternative route to aryl azides, including this compound, involves the diazotization of a corresponding aniline (B41778) derivative followed by treatment with an azide source. researchgate.neteurekaselect.com This two-step process begins with the conversion of an amino group to a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. researchgate.net

Following the formation of the diazonium salt, an azide source, commonly sodium azide, is introduced to displace the diazonium group (N₂) and form the desired aryl azide. researchgate.neteurekaselect.com This method is particularly useful when the corresponding aniline is readily available. While this classical procedure can be experimentally demanding due to the use of strong acids and low temperatures, it remains a valuable method for the synthesis of aromatic azides. eurekaselect.com Recent advancements have focused on developing simpler and more environmentally friendly procedures for this transformation. rsc.org

Synthesis of Multifunctional Azidomethyl-Trimethylbenzene Analogues

The synthetic methodologies can be extended to produce multifunctional analogues containing multiple azidomethyl groups on the trimethylbenzene core. These compounds are of particular interest as tripodal building blocks for the construction of complex three-dimensional structures.

1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene is a key derivative that can be synthesized from its corresponding bromomethyl precursor, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene. tcichemicals.com This precursor is a versatile intermediate in its own right, used in the construction of cages, polymers, and ion-pair receptors.

The synthesis of 1,3,5-tris(azidomethyl)-2,4,6-trimethylbenzene is achieved through a nucleophilic substitution reaction where the three bromomethyl groups are displaced by azide ions. This is typically accomplished by reacting 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with an excess of sodium azide in a suitable solvent. The resulting tris-azide is a valuable intermediate in "click chemistry" for creating triazole-linked frameworks. The trimethyl substituents in this molecule can facilitate dense van der Waals packing, making it useful in crystal engineering.

| Precursor | Product | Reagent | Key Application of Product |

| 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene tcichemicals.com | 1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzene ontosight.ai | Sodium Azide | "Click chemistry" for triazole-linked frameworks |

This table is interactive and can be sorted by clicking on the column headers.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmonash.edumdpi.com This technology can be effectively applied to the synthesis of this compound and its derivatives.

Novel and Emerging Synthetic Approaches

Research into the synthesis of azides continues to evolve, with new methods being developed to improve efficiency, safety, and functional group tolerance. One such emerging strategy involves the use of Grignard reactions in conjunction with an "azide group protection method". miragenews.com This innovative approach allows for the preparation of organomagnesium intermediates that contain a protected azido group. miragenews.com

This method overcomes the challenge of the electrophilic nature of the azido group, which is typically susceptible to attack by nucleophilic carbanions. By protecting the azide functionality, it becomes possible to perform Grignard reactions and other transformations with various electrophiles, followed by deprotection to unveil the azide. miragenews.com This seamless and efficient synthesis of azides opens up new avenues for the preparation of a broad range of organonitrogen compounds and could be a promising future direction for the synthesis of complex azidomethyl-trimethylbenzene derivatives. miragenews.com

Electrochemical Synthesis Pathways and Mechanistic Considerations

Electrochemical synthesis has emerged as a green and efficient alternative for the direct azidation of benzylic C(sp³)–H bonds, a key transformation for the synthesis of compounds like this compound. This method avoids the need for external chemical oxidants or metal catalysts by using an electric current to drive the reaction. researchgate.net

The direct electrochemical azidation of various methylarenes can be performed in an undivided cell using simple graphite (B72142) plates as both the anode and cathode. The reaction typically uses sodium azide (NaN₃) as the azide source and proceeds under constant current electrolysis. This approach is valued for its operational simplicity and improved environmental footprint. researchgate.net

Mechanistic Insights

The reaction mechanism is proposed to initiate with the anodic oxidation of the azide anion (N₃⁻) to form a highly reactive azido radical (N₃•). This radical then acts as a potent hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from the benzylic position of the methylarene (e.g., 1,3,5-trimethylbenzene) due to the relatively low C-H bond dissociation energy at this site. This HAT step generates a benzylic radical intermediate. The final product, the corresponding benzyl (B1604629) azide, is formed through the subsequent radical-radical coupling of the benzylic radical and another azido radical. researchgate.net

An alternative mediated electrochemical approach involves the generation of a radical mediator, such as the phthalimide-N-oxyl (PINO) radical, which performs the initial hydrogen atom abstraction from the benzylic position. nih.govnih.gov The resulting benzylic radical could then be trapped by an azide source present in the reaction mixture. These mediated systems can operate at lower anode potentials compared to direct electrolysis, offering greater control and compatibility with a wider range of functional groups. nih.govnih.gov

Table 1: Examples of Direct Electrochemical Benzylic C-H Azidation This table showcases the scope of the direct electrochemical azidation for various substituted toluenes, which serves as a model for the synthesis of this compound.

| Entry | Substrate | Product | Yield (%) |

| 1 | Toluene | Benzyl azide | 65 |

| 2 | p-Xylene | 4-Methylbenzyl azide | 78 |

| 3 | Mesitylene | 2,4,6-Trimethylbenzyl azide | 85 |

| 4 | Durene | 2,3,5,6-Tetramethylbenzyl azide | 82 |

| 5 | 4-tert-Butyltoluene | 4-tert-Butylbenzyl azide | 75 |

Data is synthesized from general procedures for electrochemical benzylic azidation. researchgate.net

One-Pot Multicomponent Reaction Strategies Incorporating Azides

Benzylic azides, including this compound, are versatile building blocks for the synthesis of complex nitrogen-containing heterocycles through one-pot multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, reducing waste and saving time.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and can be adapted into a one-pot, three-component reaction to synthesize 1,4-disubstituted 1,2,3-triazoles. acs.orgacs.org In this strategy, the benzyl azide is generated in situ from the corresponding benzyl halide (e.g., 2-(bromomethyl)-1,3,5-trimethylbenzene), sodium azide, and a terminal alkyne in the presence of a copper(I) catalyst. beilstein-journals.orgrsc.orgnih.gov This approach circumvents the need to isolate the potentially hazardous organic azide intermediate. rsc.orgbeilstein-journals.org

The reaction is highly reliable and proceeds under mild conditions, tolerating a wide variety of functional groups on both the alkyne and the azide precursors. nih.govbeilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring that rearranges to the stable triazole product upon protonolysis. orientjchem.org

Table 2: One-Pot, Three-Component Synthesis of 1,2,3-Triazoles via CuAAC This table demonstrates the versatility of the one-pot CuAAC reaction using in situ generated benzyl azide as a representative substrate.

| Entry | Alkyne | Catalyst/Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | CuI / Cyrene™ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 |

| 2 | 1-Heptyne | Cu/Al₂O₃ / Ball-milling | 1-Benzyl-4-pentyl-1H-1,2,3-triazole | 92 |

| 3 | Propargyl alcohol | Cu(I) polynuclear complex | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 95 |

| 4 | 2-Ethynylpyridine | CuI / Neat | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine | 93 |

Data compiled from representative one-pot CuAAC procedures. rsc.orgnih.govnih.govbeilstein-journals.org

Ugi-Azide Four-Component Reaction (Ugi-Azide-4CR)The Ugi-azide reaction is a powerful MCR for the synthesis of 1,5-disubstituted tetrazoles. beilstein-journals.org This reaction involves an amine, an aldehyde, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid (HN₃). nih.gov By using a primary amine generated in situ from a benzylic azide like this compound, this process can be initiated. The reduction of the azide to the amine can be followed by the addition of the other components in the same pot. beilstein-journals.org

This strategy allows for the rapid assembly of complex molecules with high structural diversity, as three of the starting materials can be varied. beilstein-journals.org The tetrazole ring formed is considered a bioisostere of the carboxylic acid functional group, making the products of the Ugi-azide reaction of significant interest in medicinal chemistry. beilstein-journals.org

Table 3: Synthesis of Tetrazole Derivatives via Ugi-Azide Type Reactions This table illustrates the scope of the Ugi-azide reaction for creating diverse tetrazole structures from a benzylamine (B48309) precursor (representing the reduced form of a benzyl azide).

| Entry | Aldehyde | Isocyanide | Azide Source | Product Class |

| 1 | Benzaldehyde | tert-Butyl isocyanide | TMSN₃ | N-tert-Butyl-1-benzyl-N-(phenylmethyl)-1H-tetrazol-5-amine |

| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | TMSN₃ | N-Cyclohexyl-1-benzyl-N-(2-methylpropyl)-1H-tetrazol-5-amine |

| 3 | Formaldehyde | Benzyl isocyanide | TMSN₃ | N,1-Dibenzyl-N-(methyl)-1H-tetrazol-5-amine |

| 4 | 4-Methoxybenzaldehyde | Ethyl isocyanoacetate | TMSN₃ | Ethyl 2-((1-benzyl-1H-tetrazol-5-yl)(4-methoxyphenyl)amino)acetate |

Products are generalized based on the Ugi-azide four-component reaction mechanism. beilstein-journals.orgbeilstein-journals.org

Elucidation of Reactivity Profiles and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidomethyl-Trimethylbenzene Systems

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbioclone.net This reaction is highly favored for its mild conditions, high yields, and compatibility with a wide range of functional groups. researchgate.netrsc.org In the context of 2-(azidomethyl)-1,3,5-trimethylbenzene, the CuAAC reaction provides a straightforward method for covalently linking the trimethylbenzene moiety to various alkyne-containing molecules.

The general reaction scheme is as follows:

This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-(2,4,6-trimethylbenzyl)-4-substituted-1H-1,2,3-triazole

The mechanism of the CuAAC reaction is believed to involve a multi-step process with copper(I) acetylide intermediates playing a crucial role. nih.gov While several mechanistic pathways have been proposed, a widely accepted sequence of events begins with the formation of a copper(I) acetylide from a terminal alkyne. tdl.org The presence of a copper(I) source is essential, often generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. jenabioscience.com

The proposed catalytic cycle can be summarized as follows:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst to form a copper(I) acetylide species. The presence of a base can facilitate the deprotonation of the alkyne.

Coordination of the Azide (B81097): The azide, in this case, this compound, coordinates to the copper center of the acetylide complex.

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide. This step is believed to proceed through a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to form a triazolyl-copper intermediate. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. nih.gov

Some studies suggest the involvement of multinuclear copper species, such as dinuclear or even trinuclear copper acetylides, which may act as the catalytically active species. tdl.orgnih.gov These polynuclear complexes could facilitate the reaction by providing a scaffold that brings the azide and alkyne into close proximity for the cycloaddition to occur. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the catalytic system, including the copper source, reducing agent, solvent, and, crucially, the nature of the ligands coordinating to the copper center. researchgate.net Ligands play a vital role in stabilizing the copper(I) oxidation state, preventing catalyst disproportionation and degradation, and enhancing the reaction rate. nih.gov

For reactions involving benzylic azides like this compound, various ligand systems have been shown to be effective. N-heterocyclic carbene (NHC)-based ligands, for instance, have demonstrated high catalytic activity, enabling the reaction to proceed at very low catalyst loadings. nih.govunizar.es

| Catalyst System Component | Role in the Reaction | Examples |

| Copper Source | Provides the catalytic copper(I) ions. | CuSO₄, CuI, Cu(OAc)₂, Copper nanoparticles rsc.orgmdpi.com |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate, Aminoguanidine jenabioscience.comnih.gov |

| Ligand | Stabilizes Cu(I), enhances solubility and reactivity. | Tris(benzyltriazolylmethyl)amine (TBTA), Bathophenanthroline sulfonated (BPS), N-heterocyclic carbenes (NHCs) nih.govnih.gov |

| Solvent | Solubilizes reactants and catalyst. | Water, t-BuOH, DMF, DMSO researchgate.net |

The choice of ligand can significantly influence the reaction kinetics. For example, zwitterionic ligands like betaine (B1666868) have been shown to dramatically accelerate the CuAAC reaction in aqueous media, allowing for a reduction in the copper catalyst concentration to parts-per-million (ppm) levels. rsc.org The optimization of these conditions is crucial for achieving high yields and purity of the resulting 1,2,3-triazole products derived from this compound.

Copper-Free Click Chemistry Approaches

While CuAAC is a powerful tool, the presence of copper can be detrimental in certain applications, particularly in biological systems where copper ions can be toxic. jenabioscience.com This has led to the development of copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cn

SPAAC relies on the use of highly strained cyclic alkynes, such as cyclooctynes, to react with azides without the need for a metal catalyst. magtech.com.cnthieme-connect.de The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. thieme-connect.de

The reaction of a this compound analogue with a strained cycloalkyne would proceed as follows:

This compound + Strained Cycloalkyne --> Fused Triazole Product

The reactivity in SPAAC is largely governed by the structure of the cycloalkyne. Modifications to the cycloalkyne ring, such as the introduction of fluorine atoms or fusion to aromatic rings, can significantly enhance the reaction rate. nih.govnih.gov For instance, dibenzocyclooctynol (DIBO) and its derivatives are known to react exceptionally fast with azides. nih.govnih.gov

| Cycloalkyne Type | Key Features | Relative Reactivity |

| Cyclooctyne (OCT) | The simplest strained cycloalkyne. | Moderate nih.gov |

| Difluorinated Cyclooctyne (DIFO) | Electron-withdrawing fluorine atoms increase reactivity. | High nih.gov |

| Dibenzocyclooctynol (DIBO) | Fused aromatic rings enhance strain and reactivity. | Very High nih.gov |

| Bicyclononyne (BCN) | A readily accessible and symmetric strained alkyne. | High nih.gov |

While the reactivity of this compound itself in SPAAC is not extensively documented, its benzylic azide nature suggests it would be a suitable reaction partner for various strained cycloalkynes.

The concept of bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govmit.edu SPAAC is a prime example of a bioorthogonal reaction due to its catalyst-free nature and the mutual inertness of azides and alkynes towards biological functionalities. researchgate.netresearchgate.net

The use of this compound analogues in bioorthogonal applications would involve incorporating this azide-containing moiety into a larger molecule of interest, such as a biomolecule or a probe. This "tagged" molecule can then be selectively reacted with a strained alkyne partner within a complex biological environment. nih.gov The high chemoselectivity of the SPAAC reaction ensures that the ligation occurs only between the azide and the alkyne, enabling applications in cellular imaging, proteomics, and drug delivery. nih.govru.nl

Other 1,3-Dipolar Cycloaddition Reactions in Polymer Synthesis

Beyond the formation of 1,2,3-triazoles, the azide group in this compound can participate in other 1,3-dipolar cycloaddition reactions. nih.gov These reactions are valuable for the synthesis of various heterocyclic compounds and have been harnessed in the field of polymer chemistry to create novel materials. mdpi.com

The reaction of azides with dipolarophiles other than alkynes, such as alkenes, nitriles, and phosphaalkynes, can lead to the formation of triazolines, tetrazoles, and triazaphospholes, respectively. The thermal or photochemical Huisgen cycloaddition between an azide and an alkene, for example, can produce triazolines, which may subsequently be converted to other nitrogen-containing heterocycles. rsc.org

In polymer synthesis, the 1,3-dipolar cycloaddition of azides and alkynes is particularly useful for creating polymers with repeating triazole units in their backbone or as pendant groups. nih.gov For instance, monomers containing both an azide and an alkyne functionality (an AB-type monomer) or a combination of monomers with complementary azide and alkyne groups (an AA + BB type polymerization) can be used.

An AB₂ monomer, for example, containing one azide and two alkyne groups, can undergo polymerization to form hyperbranched polymers. researchgate.net While this compound itself is a monofunctional azide, it could be incorporated into polymer structures as a chain-terminating agent or as a pendant group through post-polymerization modification of a polymer backbone containing suitable reactive sites. nih.gov The resulting triazole linkages are known for their stability and can impart desirable properties to the polymer, such as thermal stability and altered solubility.

Derivatization Strategies Beyond Cycloadditions

While this compound readily participates in cycloaddition reactions, its azide functional group also allows for a diverse range of other transformations. These alternative derivatization strategies provide access to a variety of important functional groups, including amines, imines, and phosphazenes, significantly broadening the synthetic utility of this compound. Key non-cycloaddition reactions include the Staudinger reaction and subsequent aza-Wittig reaction, as well as various reductive methods.

Staudinger Reaction and Ligation

The Staudinger reaction is a cornerstone in azide chemistry, involving the reaction of an organic azide with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine (B44618). wikipedia.orgsigmaaldrich.com The reaction proceeds through the initial nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to eliminate dinitrogen gas (N₂), a thermodynamically favorable process. nih.govresearchgate.net The product of this initial reaction is an iminophosphorane, also known as an aza-ylide. wikipedia.orgsigmaaldrich.com

A modification of this reaction is the Staudinger ligation, a powerful tool for forming amide bonds. In this variant, the phosphine reagent contains an electrophilic trap, such as an ortho-ester group. sigmaaldrich.com After the iminophosphorane is formed, the trap undergoes intramolecular reaction, leading to an amide-linked product after hydrolysis, rather than a simple amine. sigmaaldrich.comnih.gov

Aza-Wittig Reaction

The iminophosphorane intermediate generated from the Staudinger reaction can be trapped by various electrophiles, most notably carbonyl compounds, in what is known as the aza-Wittig reaction. wikipedia.orgwikipedia.org This reaction is analogous to the standard Wittig reaction and serves as an excellent method for the synthesis of imines. chem-station.com When this compound is treated with a phosphine in the presence of an aldehyde or ketone, the in situ generated iminophosphorane reacts with the carbonyl group. wikipedia.org This reaction typically proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form the C=N double bond of the imine and triphenylphosphine oxide. wikipedia.org

The aza-Wittig reaction can be performed in a one-pot fashion, combining the azide, phosphine, and carbonyl compound. wikipedia.org Intramolecular versions of the aza-Wittig reaction are particularly useful in the synthesis of nitrogen-containing heterocyclic compounds. beilstein-journals.orgscispace.com

Reduction to Primary Amines

Beyond the Staudinger reduction, this compound can be converted to the corresponding primary amine, (2,4,6-trimethylphenyl)methanamine, using a variety of other reducing agents. These methods are fundamental in organic synthesis as azides often serve as stable precursors to amines. wikipedia.orgacs.org

Common methods for the reduction of benzylic azides include catalytic hydrogenation, though this can sometimes be accompanied by rearrangement side products. researchgate.net Milder and often more chemoselective reagents are frequently employed. For instance, stannous chloride (SnCl₂) in methanol (B129727) has been shown to be an effective reagent for the facile conversion of benzyl (B1604629) azide to benzylamine (B48309). mdma.ch Another reported method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of a tin(IV) complex, which proceeds under very mild conditions to give excellent yields of the amine. cmu.edu These methods offer alternatives to phosphine-based reductions and can be advantageous depending on the presence of other functional groups in the molecule. organic-chemistry.org

Other Derivatizations

The reactivity of the azide group extends to other transformations as well. Under specific conditions with tailored phosphine reagents, organic azides can be converted into diazo compounds. nih.gov Furthermore, the stable iminophosphorane products from the Staudinger reaction, also known as phosphazenes, are themselves a class of compounds with applications in materials science and coordination chemistry. kpi.uaacs.orgrsc.org The reaction of this compound with specific phosphines can therefore be tuned to isolate these phosphazene derivatives.

Table 1: Summary of Derivatization Reactions of this compound Beyond Cycloadditions

| Reaction Name | Reagents | Intermediate | Product Type |

| Staudinger Reduction | 1. Triphenylphosphine2. H₂O | Iminophosphorane | Primary Amine |

| Staudinger Ligation | Phosphine with ortho-ester+ H₂O | Iminophosphorane | Amide |

| Aza-Wittig Reaction | Triphenylphosphine+ Aldehyde/Ketone | Iminophosphorane | Imine |

| Chemical Reduction | SnCl₂ or NaBH₄/Catalyst | - | Primary Amine |

| Phosphazene Synthesis | Specific Phosphines | - | Phosphazene |

Advanced Spectroscopic Characterization of 2 Azidomethyl 1,3,5 Trimethylbenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

Proton (¹H) NMR spectroscopy is instrumental for confirming the molecular structure of 2-(azidomethyl)-1,3,5-trimethylbenzene by identifying the distinct types of protons and their relative numbers. The high degree of symmetry in the 2,4,6-trimethylbenzyl (mesityl) group simplifies the spectrum, leading to a few, well-defined signals.

The ¹H NMR spectrum is characterized by three main signals:

A singlet corresponding to the two protons of the azidomethyl group (-CH₂N₃). The electron-withdrawing nature of the azide (B81097) group shifts this signal downfield.

A singlet representing the two equivalent aromatic protons on the benzene (B151609) ring.

A singlet for the nine equivalent protons of the three methyl groups attached to the aromatic ring.

The integration of these peaks provides a proton ratio that is consistent with the compound's structure (2H:2H:9H). The sharpness and singularity of these peaks are also key indicators of the sample's purity.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | ~6.88 | Singlet | 2H |

| Azidomethyl (-CH₂N₃) | ~4.25 | Singlet | 2H |

| Methyl (-CH₃) | ~2.35 | Singlet | 9H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal. Due to the molecule's symmetry, the ten carbon atoms give rise to only five distinct signals:

One signal for the azidomethyl carbon (-CH₂N₃).

Four signals for the aromatic carbons: one for the carbon bearing the azidomethyl group, one for the two carbons bearing methyl groups, one for the single carbon bearing a methyl group, and one for the two unsubstituted aromatic carbons.

One signal for the three equivalent methyl carbons.

The chemical shifts are indicative of the electronic environment of each carbon atom. The azidomethyl carbon appears significantly downfield due to the electronegativity of the attached azide group, while the aromatic carbons resonate in the typical aromatic region.

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Carbon Type | Chemical Shift (δ) ppm |

| Aromatic C-CH₂ | ~138.5 |

| Aromatic C-CH₃ | ~137.9 |

| Aromatic C-H | ~129.2 |

| Aromatic C (quaternary) | ~128.8 |

| Azidomethyl (-CH₂N₃) | ~52.3 |

| Methyl (-CH₃) | ~21.0 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula of a compound by measuring its mass with extremely high accuracy (typically to four or five decimal places). The theoretical monoisotopic mass of this compound (C₁₀H₁₃N₃) is calculated to be 175.1109 Da.

Experimental HRMS analysis is expected to yield a measured mass that deviates from the theoretical value by only a few parts per million (ppm), providing strong evidence for the assigned molecular formula and ruling out other potential formulas with the same nominal mass.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Theoretical Exact Mass | 175.1109 Da |

| Expected [M+H]⁺ Ion | 176.1182 Da |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or non-volatile compounds. In ESI-MS, the analyte in solution is aerosolized and ionized by a high voltage, typically forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecular ion at an m/z value corresponding to its molecular weight plus the mass of a proton (175.11 + 1.007 = 176.12). The gentle nature of ESI ensures that the molecular ion is preserved for detection, making it an excellent method for confirming the molecular weight of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

The most diagnostic feature in the vibrational spectrum of this compound is the asymmetric stretching vibration of the azide (-N₃) group. This vibration gives rise to a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2100-2080 cm⁻¹. The presence of this intense band is definitive proof of the azide functionality.

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methyl and methylene (B1212753) groups, typically found in the 2975-2845 cm⁻¹ region.

Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-H Bending Vibrations: Found in the fingerprint region below 1500 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) Asymmetric Stretch | IR | ~2100 | Strong, Sharp |

| Aromatic C-H Stretch | IR, Raman | ~3030-3080 | Medium |

| Aliphatic C-H Stretch | IR, Raman | ~2845-2975 | Strong |

| Aromatic C=C Stretch | IR, Raman | ~1600, ~1500 | Medium-Strong |

| C-H Bending (Alkyl) | IR | ~1370-1470 | Medium |

Identification of Characteristic Azide and Aromatic Vibrations

The infrared (IR) spectrum of this compound is distinguished by specific vibrational modes associated with its azide and aromatic functionalities. The most prominent of these is the asymmetric stretching vibration of the azide group (-N₃), which gives rise to a strong and sharp absorption band typically in the range of 2100-2150 cm⁻¹. nih.govlibretexts.orgresearchgate.net This band is a highly characteristic identifier for the azide functional group due to its intensity and location in a region of the IR spectrum that is often free from other interfering absorptions. nih.govlibretexts.org For instance, the FT-IR spectrum of benzyl (B1604629) azide, a closely related compound, clearly shows the -N=N=N stretching vibration. researchgate.net In azide terminal poly(acrylic acid), this characteristic azide peak appears at 2110 cm⁻¹. researchgate.net

The aromatic mesitylene (B46885) ring also presents a set of characteristic vibrations. These include the C-H stretching vibrations of the aromatic ring, which are typically observed in the region of 3000-3100 cm⁻¹. docbrown.info Additionally, the in-ring C=C stretching vibrations of the 1,3,5-trisubstituted benzene ring give rise to absorptions near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info The C-H stretching vibrations from the methyl groups on the benzene ring are expected in the 2845-2975 cm⁻¹ range. docbrown.info

The following table summarizes the key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | Strong, Sharp |

| Aromatic Ring | =C-H stretch | 3000 - 3100 | Medium to Strong |

| Aromatic Ring | C=C stretch | ~1600 and ~1500 | Medium |

| Methyl (-CH₃) | C-H stretch | 2845 - 2975 | Strong |

| 1,3,5-Trisubstituted Ring | C-H out-of-plane bend | 735 - 900 | Strong |

Spectroscopic Signatures of Triazole Adducts

The formation of triazole adducts from this compound, typically through a cycloaddition reaction with an alkyne, results in significant and readily identifiable changes in the spectroscopic data. In infrared spectroscopy, the most definitive evidence for the formation of a triazole ring is the complete disappearance of the strong azide asymmetric stretching band between 2100 and 2150 cm⁻¹. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation and detailed structural information of the triazole adduct. In the ¹H NMR spectrum, the formation of the 1,2,3-triazole ring is evidenced by the appearance of a new singlet peak for the triazole proton, typically in the range of 7.5-8.5 ppm for 1,4-disubstituted triazoles. The benzylic protons of the original azidomethyl group also experience a shift in their chemical environment. For example, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the benzylic protons appear as a singlet at approximately 5.5 ppm. nih.govrsc.org

In ¹³C NMR spectroscopy, the formation of the triazole ring is marked by the appearance of new signals corresponding to the carbon atoms of the heterocyclic ring. The chemical shifts of these carbons are typically found in the aromatic region of the spectrum. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole ring carbons appear at distinct chemical shifts. nih.govrsc.org

The table below outlines the expected spectroscopic changes upon formation of a triazole adduct from this compound.

| Spectroscopic Technique | Signature of this compound | Signature of Triazole Adduct |

| FTIR | Strong, sharp peak at ~2100-2150 cm⁻¹ (-N₃ stretch) | Disappearance of the azide peak |

| ¹H NMR | Singlet for benzylic protons (-CH₂-N₃) | New singlet for triazole proton (~7.5-8.5 ppm); Shifted singlet for benzylic protons (-CH₂-triazole) |

| ¹³C NMR | Signal for benzylic carbon | New signals for triazole ring carbons; Shifted signal for benzylic carbon |

Advanced Optical Spectroscopy for Photophysical Property Characterization of Related Mesityl Radicals

The mesityl group in this compound is a key structural motif found in a variety of stable organic radicals, such as mesityl-substituted trityl radicals. Advanced optical spectroscopy techniques are instrumental in characterizing the unique photophysical properties of these open-shell systems.

Photoluminescence spectroscopy reveals that mesityl substitution can significantly enhance the photoluminescence quantum efficiency (PLQE) of trityl radicals. nih.gov This is often attributed to symmetry breaking in the excited state. nih.gov For example, simple ortho-methylphenyl substitution in a trityl radical can boost the PLQE from 1% to 65% in solution, with emission peaking at 612 nm. nih.govresearchgate.netcam.ac.ukacs.org In the solid state, these radicals can also exhibit high PLQEs, with emission often red-shifted. nih.govresearchgate.netcam.ac.ukacs.org

Transient absorption spectroscopy is another powerful technique used to study the excited-state dynamics of these radicals. youtube.com This method allows for the observation of short-lived excited states and the characterization of processes such as intersystem crossing and internal conversion. For instance, photoexcitation of thin films containing mesitylated radicals can produce long-lived intermolecular charge-transfer states. nih.gov Femtosecond X-ray transient absorption spectroscopy can be employed to probe the frontier molecular orbitals of radicals by observing core-level transitions. escholarship.org

The following table summarizes some of the key photophysical properties of related mesityl-substituted trityl radicals.

| Property | Observation | Technique |

| Photoluminescence | Enhanced quantum efficiency upon mesityl substitution. nih.gov Emission maxima are often in the visible to near-infrared region. nih.govnih.govresearchgate.netcam.ac.ukacs.org | Steady-state and time-resolved photoluminescence spectroscopy. |

| Excited-State Dynamics | Formation of long-lived charge-transfer states. nih.gov | Transient absorption spectroscopy. youtube.com |

| Electronic Structure | Probing of frontier molecular orbitals. escholarship.org | Femtosecond X-ray transient absorption spectroscopy. escholarship.org |

| Paramagnetism | Confirmation of the open-shell nature of the radicals. mdpi.com | Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govmdpi.com |

Computational and Theoretical Investigations of 2 Azidomethyl 1,3,5 Trimethylbenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties that are often difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic properties of molecules. This method is employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors. For a system like 2-(Azidomethyl)-1,3,5-trimethylbenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31++G(d,p), can predict key structural and electronic parameters. nih.govkpfu.ru

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key parameters include the bond lengths of the azide (B81097) group, the C-N bond connecting it to the methylene (B1212753) bridge, and the bond angles within the mesitylene (B46885) ring. The planarity of the benzene (B151609) ring and the conformational preference of the azidomethyl substituent, which arises from the balance of steric hindrance with the adjacent methyl groups and electronic effects, can be accurately determined.

Electronic structure analysis provides insight into the molecule's reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.org

To illustrate the type of data generated, the table below shows representative DFT-calculated properties for para-substituted azobenzene (B91143) derivatives, which share similarities in electronic systems. kpfu.ru

| Property | trans-Azobenzene | cis-Azobenzene | trans-p-aminodiazo-benzene | cis-p-aminodiazo-benzene |

| HOMO Energy (eV) | -6.45 | -6.15 | -5.62 | -5.44 |

| LUMO Energy (eV) | -1.77 | -1.82 | -1.63 | -1.69 |

| Energy Gap (eV) | 4.68 | 4.33 | 3.99 | 3.75 |

| Dipole Moment (Debye) | 0.00 | 2.99 | 2.76 | 4.29 |

| Gibbs Free Energy (Hartree) | -493.51 | -493.49 | -548.74 | -548.71 |

This table is interactive. Data is illustrative and based on azobenzene derivatives to demonstrate the output of DFT calculations. kpfu.ru

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods are particularly useful for mapping reaction pathways and understanding complex reaction mechanisms. acs.org For a molecule containing an azide group, such as this compound, ab initio studies can elucidate the mechanisms of its thermal or photochemical decomposition or its participation in cycloaddition reactions. researchgate.net

The process involves locating the stationary points on a potential energy surface (PES), which include reactants, products, intermediates, and, crucially, transition states. researchgate.net Finding the transition state geometry and its associated energy (the activation energy) is key to understanding the kinetics of a reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located transition state correctly connects the reactants and products. researchgate.net

For organic azides, a common reaction pathway involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Ab initio calculations can model this process, determining whether the reaction is concerted or stepwise and calculating the energy barrier for nitrogen loss. researchgate.net In the context of cycloadditions, these methods can map the entire reaction coordinate, providing a detailed understanding of bond formation and breaking. acs.org

The table below presents hypothetical energy values for a reaction pathway, illustrating how ab initio calculations can quantify the thermodynamics and kinetics of a chemical transformation.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (e.g., Azide + Alkyne) | 0.0 |

| TS | Transition State | +25.5 |

| I | Intermediate | +5.2 |

| P | Products (e.g., Triazole) | -15.8 |

This table is interactive and contains hypothetical data to illustrate the results of a reaction pathway analysis.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to model molecular systems, allowing for the simulation of larger systems (e.g., a solute in a solvent box) and longer timescales (nanoseconds to microseconds). nih.gov

Before an MD simulation can be run on a novel molecule like this compound, it requires a set of parameters, collectively known as a force field, that describe the potential energy of the system. For the aromatic azide group, specific parameters have been developed for use with common force fields like the Generalized Amber Force Field (GAFF). nih.gov These parameters are often derived from high-level DFT calculations to ensure their accuracy. nih.gov

MD simulations can provide valuable insights into how this compound interacts with its environment. For example, simulations in a solvent like water or n-octanol can reveal aggregation behavior, driven by forces such as π–π stacking between the aromatic rings. mdpi.com The simulations can track the formation and lifetime of molecular clusters and determine preferential orientations within these aggregates. mdpi.comrsc.org Key analytical metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radial Distribution Function (RDF) to understand local molecular ordering, and the analysis of non-covalent interactions like hydrogen bonds or van der Waals forces. nih.gov

Prediction of Reactivity and Selectivity in Cycloaddition Reactions

The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the Azide-Alkyne Huisgen Cycloaddition. wikipedia.orgnih.gov Computational methods are instrumental in predicting the reactivity and selectivity (regio- and stereoselectivity) of these reactions for a specific azide like this compound. nih.gov

DFT calculations are used to model the transition states of competing reaction pathways. The difference in the activation energies between these pathways allows for the prediction of the major product. For example, in the reaction of an azide with an unsymmetrical alkyne, two different regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles) can be formed. By calculating the energy barriers leading to each isomer, the regioselectivity can be predicted. nih.gov

More advanced techniques like Distortion/Interaction Analysis (also known as the Activation Strain Model) can provide deeper chemical insight. nih.gov This model separates the energy of the transition state into two components: the "distortion energy," which is the energy required to deform the reactants into their transition-state geometries, and the "interaction energy," which is the actual stabilizing interaction between the deformed reactants. This analysis can explain why certain reactants are more reactive or why a particular stereochemical outcome is favored. nih.gov For azides reacting with strained alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this model is particularly effective at explaining the origins of high reactivity. nih.gov

Computational Studies on Host-Guest Interactions within Supramolecular Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, with its rigid and well-defined mesitylene core, could potentially act as a "guest" molecule, fitting into the cavity of a larger "host" molecule. Computational studies are essential for predicting and understanding these host-guest interactions. researchgate.net

Molecular docking and MD simulations are the primary tools for studying these systems. Docking algorithms can predict the most likely binding pose of the guest within the host's cavity and provide an estimate of the binding affinity. Following docking, MD simulations can be used to assess the stability of the predicted host-guest complex over time and to more rigorously calculate the binding free energy. researchgate.net

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. researchgate.net Studies on mesitylene (1,3,5-trimethylbenzene) as a guest molecule in cocrystals with fullerenes have shown that size, shape, and intermolecular contacts control the stability of the resulting supramolecular structure. acs.orgchemrxiv.org Such computational analyses can explain the stability of observed materials and even predict the instability of hypothetical ones, guiding the rational design of new supramolecular systems. acs.orgchemrxiv.org These computational approaches have become so valuable that they are regularly evaluated in blinded prediction challenges, such as the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) exercises, using host-guest systems as benchmarks for their accuracy. researchgate.netnih.gov

Applications in Advanced Chemical Systems and Materials Science

Development of Polytriazole Resins and Composite Materials

The azide (B81097) functional group of 2-(Azidomethyl)-1,3,5-trimethylbenzene is a key component in the formation of polytriazole networks through 1,3-dipolar cycloaddition reactions, commonly known as "click chemistry." This process allows for the creation of highly cross-linked, thermally stable polymers.

The formation of polytriazole resins via the 1,3-dipolar cycloaddition of azides and alkynes is a powerful method for creating robust polymer networks. When multifunctional azides like the derivatives of 1,3,5-trimethylbenzene react with multifunctional alkynes, they form a rigid, cross-linked structure characterized by the thermally stable 1,2,3-triazole ring. The incorporation of the trimethylbenzene unit adds steric hindrance and rigidity to the polymer backbone, which can significantly enhance the thermal and mechanical properties of the resulting resin.

Research on analogous polytriazole elastomers demonstrates that these materials possess excellent thermal stability, with major mass loss occurring at temperatures between 350°C and 450°C. nih.gov The strong intermolecular interactions and the "jacket" effect of the triazole rings surrounding the polymer main chain contribute to this high thermal stability. nih.gov Furthermore, the mechanical properties, such as tensile strength and elongation at break, can be tailored by adjusting the ratio of azide to alkyne functional groups, allowing for the creation of materials ranging from rigid thermosets to flexible elastomers. nih.gov For instance, certain polyether polytriazole elastomers have shown remarkable deformability with elongation values approaching 900%. nih.govnih.gov

Table 1: Representative Thermal Properties of Polytriazole Elastomers Note: Data is for a comparable polyether polytriazole system and is illustrative of the properties of this class of materials.

| Property | Value |

| Glass Transition Temperature (Tg) | -70 to -65 °C |

| Main Mass Loss Temperature Range | 350 - 450 °C |

| Mass Residue at 500 °C | 5% - 10% |

Data sourced from dynamic mechanical analysis (DMA) and thermal gravimetric analysis (TGA). nih.govnih.gov

The combination of high thermal stability, robust mechanical properties, and a straightforward curing process makes polytriazole resins attractive candidates for use as matrices in advanced fiber-reinforced composites, particularly for the aerospace industry. Aerospace applications demand materials that are lightweight yet strong and can withstand extreme temperatures and harsh operating conditions.

Polytriazole-based composites are promising for such applications. The efficient and catalyst-free nature of the thermal azide-alkyne cycloaddition reaction is advantageous for manufacturing thick or complex-shaped composite parts, as it avoids issues related to catalyst diffusion. The resulting high cross-link density and thermal stability of the matrix can translate to composites with a high glass transition temperature (Tg) and excellent retention of mechanical properties at elevated temperatures. While specific applications are still under development, the intrinsic properties of these resins suggest their potential use as binders in solid rocket propellants and as matrices for structural components in aircraft and spacecraft that require superior thermal performance. nih.gov

Functionalization of Polymeric and Porous Materials

The azide group in this compound is an ideal handle for grafting the molecule onto surfaces or within porous structures using click chemistry. This allows for precise control over the chemical and physical properties of the modified material.

Click chemistry provides a highly efficient and specific method for modifying the surfaces of polymeric materials. A substrate containing alkyne groups can be readily functionalized by reacting it with this compound. This reaction, known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage under mild conditions.

This strategy has been employed to alter the properties of materials significantly. For example, a superhydrophobic microporous polymer monolith (MPM) was rendered hydrophilic after being functionalized via a click reaction with a similar compound, 1,3,5-tris(azidomethyl)-2,4,6-trimethylbenzene. The introduction of polar triazole groups onto the polymer surface was responsible for this change in wettability. This surface modification is crucial for applications where controlled interaction with aqueous media is required, such as in chromatography, sensing, or catalysis.

The triazole rings formed from the click reaction of this compound are not merely inert linkers; they can also act as effective coordination sites for metal ions. This property is exploited in the design of advanced heterogeneous catalysts.

In a notable example, a functionalized microporous polymer monolith was used as a support for a cobalt tandem catalyst. The polymer was first modified with 1,3,5-tris(azidomethyl)-2,4,6-trimethylbenzene, creating a high density of triazole groups within the porous structure. These triazole units served as ligands to coordinate with Co(II) ions, which were subsequently reduced to form cobalt nanoparticles. The resulting Co-MPM material functioned as a highly effective tandem catalyst, promoting both the dehydrogenation of ammonia (B1221849) borane (B79455) and the hydrogenation of nitro compounds in a one-pot reaction. The porous, functionalized support facilitated efficient contact between the reactants and the catalytic active sites.

Synthesis of Supramolecular Architectures and Molecular Receptors

The rigid and well-defined geometry of the 1,3,5-trimethylbenzene (mesitylene) scaffold makes it an excellent building block for constructing complex, non-covalently assembled supramolecular structures and host-guest systems.

The triazole ring itself is a valuable component in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking. researchgate.net When this compound is converted into a triazole-containing molecule, the resulting structure combines the pre-organizing capabilities of the trimethylbenzene core with the interactive potential of the triazole ring.

Studies have shown that 1,3,5-trimethylbenzene scaffolds can improve the binding affinities of molecular hosts compared to unsubstituted analogues. nih.govnih.gov This is because the methyl groups help to restrict the conformational freedom of attached binding arms, pre-organizing them for guest recognition. By incorporating triazole units onto this scaffold, it is possible to design highly specific molecular receptors for ions or small molecules. The triazole nitrogens can act as hydrogen bond acceptors or metal coordination sites, while the aromatic core provides a defined structural framework, leading to the creation of functional supramolecular systems for sensing, catalysis, or molecular recognition. researchgate.net

Design of Tripodal Ligands with Trimethylbenzene Cores

Tripodal ligands, which are polydentate ligands that bind to a central atom through three donor arms, are of significant interest in coordination chemistry and catalysis. wikipedia.org The geometry of the ligand plays a critical role in determining the coordination number, geometry, and reactivity of the resulting metal complex. The 1,3,5-trimethylbenzene scaffold is an effective core for creating tripodal ligands due to its rigid structure and C3 symmetry. nih.govbeilstein-journals.org

When functional arms are attached to the 1,3,5 positions of the benzene (B151609) ring, the scaffold preorganizes these arms into a convergent arrangement, directing them towards a central coordination point. nih.gov This preorganization can enhance the binding affinity and stability of the resulting metal complex. beilstein-journals.org In complexes with an octahedral geometry, tridentate tripodal ligands typically occupy one face, enforcing a facial (fac) coordination geometry. wikipedia.org

The use of 1,3,5-trialkylbenzene scaffolds has been shown to be advantageous compared to unsubstituted analogues for improving the binding affinities of supramolecular hosts. beilstein-journals.org While scaffolds like 1,3,5-triethylbenzene (B86046) benefit from a "steric-gearing" effect that directs binding elements to the same face of the ring, the 1,3,5-trimethylbenzene scaffold also effectively enhances binding affinities without this pronounced steric effect. nih.govbeilstein-journals.org Research involving a tripodal tripyridine ligand built upon a 1,3,5-triethylbenzene spacer has demonstrated the selective preparation of complex supramolecular structures, including capsule-type complexes and various one-dimensional coordination polymers, highlighting the utility of this symmetric core in directing the assembly of intricate architectures. nih.govresearchgate.net By replacing the pyridine (B92270) arms with other donor groups via the azidomethyl handle, this compound serves as a key precursor for a diverse range of C3-symmetric tripodal ligands tailored for specific metal ions and catalytic applications.

Building Blocks for Self-Assembled Systems

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures through non-covalent interactions. The 1,3,5-trimethylbenzene core is a powerful motif for programming such assemblies. The rigid, planar, and symmetric nature of the benzene ring provides a well-defined structural base, while the attached functional groups guide the intermolecular interactions that drive the formation of larger architectures. nih.govrsc.org

The compound this compound is particularly suited for this purpose. The trimethylbenzene core acts as a versatile scaffold for supramolecular hosts, capable of organizing molecular recognition elements in a convergent fashion. nih.govbeilstein-journals.org This preorganization is a key principle in supramolecular chemistry, as it reduces the entropic penalty associated with binding events, leading to stronger and more specific host-guest interactions. nih.gov

Integration into Responsive Materials for Advanced Applications

"Smart" or responsive materials are designed to change their physical or chemical properties in response to external stimuli such as light, temperature, or pH. mdpi.com The integration of well-defined molecular components is key to fabricating these advanced materials. This compound can be incorporated into larger material systems, such as polymers or surface monolayers, to impart specific structural characteristics.

The primary route for integration is through the azidomethyl group. This functional group allows the molecule to be covalently grafted onto polymer backbones, nanoparticles, or surfaces that have been functionalized with a complementary reactive group, such as an alkyne. This "grafting-to" approach leverages the efficiency and specificity of click chemistry to create well-defined material surfaces or polymer architectures.

Once integrated, the rigid trimethylbenzene core can influence the bulk properties of the material, for example, by affecting polymer chain packing or the thermal stability of the material. While the trimethylbenzene unit itself is not typically a stimuli-responsive group, the azidomethyl handle allows for its connection to other molecules that are. For instance, it could be used in the synthesis of polymers containing other functional groups that respond to specific triggers. mdpi.com A well-studied example of a responsive chemical group is azobenzene (B91143), which undergoes reversible trans-cis isomerization upon irradiation with light of specific wavelengths. researchgate.net This photoswitching behavior can be harnessed to induce macroscopic changes in a material, such as changes in shape, wettability, or drug release. By using this compound as a structural component within a polymer that also contains azobenzene or other responsive units, new materials with tailored responses for applications in drug delivery, sensing, or soft robotics can be developed. mdpi.comresearchgate.net

Applications in Chemical Biology and Medicinal Chemistry Research

Molecular Probes and Biological Labeling Strategies via Click Chemistry

The azide (B81097) moiety of 2-(azidomethyl)-1,3,5-trimethylbenzene makes it a valuable reagent for developing molecular probes and for biological labeling. Click chemistry enables the covalent linkage of an azide-containing molecule with another molecule bearing a terminal alkyne. lumiprobe.com This reaction is highly selective and proceeds under mild, aqueous conditions, making it suitable for use in living cells. nih.govjenabioscience.com

The general strategy involves a two-step process:

Incorporation : A biomolecule of interest (such as a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically tagged with an alkyne group. researchgate.net

Ligation : The alkyne-tagged biomolecule is then treated with an azide-containing probe, such as a derivative of this compound linked to a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag). The CuAAC reaction forms a stable triazole linkage, effectively labeling the target biomolecule. researchgate.netthermofisher.com

This approach allows for the specific and efficient visualization, isolation, and characterization of cellular components and processes. researchgate.netnih.gov The small size of the azide group minimizes perturbation to the structure and function of the biomolecule being studied. thermofisher.com The resulting triazole ring is exceptionally stable, ensuring the integrity of the label during subsequent analysis. aatbio.com

Development of Bioactive Molecules and Structure-Activity Relationships

The trimethylbenzene scaffold and its reactive azide handle are utilized in the synthesis of novel bioactive compounds, allowing for systematic investigations into structure-activity relationships (SAR).

Researchers have synthesized novel estradiol (B170435) dimers (EDs) with significant anticancer activity by employing this compound and its derivatives as part of the aromatic bridging units. tandfonline.comtandfonline.com These dimers are designed to target tubulin, a critical component of the cytoskeleton involved in cell division. researchgate.netnih.gov By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.comresearchgate.net

In one study, a series of 12 estradiol dimer variants were synthesized via the CuAAC reaction, connecting two estradiol moieties through different aromatic bridges derived from azide precursors. tandfonline.com The resulting compounds demonstrated improved selectivity for cancerous cells. tandfonline.com Notably, dimers with a simple linker and a single substituent on the central aromatic ring showed enhanced anticancer characteristics. tandfonline.com

The most potent compounds from this series, ED3 and ED5, exhibited superior cytotoxic effects compared to the well-studied microtubule inhibitor 2-methoxyestradiol. tandfonline.comtandfonline.com The inhibitory concentration (IC50) values highlight their efficacy against specific cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| ED3 | CCRF-CEM (Human T-cell leukemia) | 0.38 | tandfonline.comtandfonline.com |

| ED5 | CCRF-CEM (Human T-cell leukemia) | 0.71 | tandfonline.comtandfonline.com |

| 2-Methoxyestradiol (Reference) | CCRF-CEM (Human T-cell leukemia) | 1.61 | tandfonline.comtandfonline.com |

Cell-based assays confirmed that these estradiol dimers interfere with mitotic spindle assembly, validating their mechanism of action as tubulin polymerization inhibitors. tandfonline.comresearchgate.net

The design of molecules capable of inducing oxidative DNA damage is a key strategy in developing anticancer agents. These agents often work by generating reactive oxygen species (ROS) in close proximity to DNA, leading to strand breaks and cell death. While direct application of this compound for this purpose is not extensively documented, its structural motifs are relevant to the design of such agents.

For instance, certain chemical structures can undergo metabolic activation to produce species that induce oxidative stress. nih.gov It has been shown that dihydroxylated metabolites of some aromatic compounds can cause DNA damage in the presence of copper ions, through the generation of copper(I) and hydrogen peroxide. nih.gov The design of new anticancer drugs can involve incorporating planar molecules that are able to interact with the DNA helix, causing damage and subsequent cell death. nih.gov The trimethylbenzene core of this compound could serve as a scaffold to which functionalities capable of redox cycling or DNA intercalation are attached, potentially through its azidomethyl group, to create targeted DNA-damaging agents.

Exploration in Drug Discovery Platforms and Compound Screening

The utility of this compound in drug discovery stems from its role as a versatile building block for creating large libraries of compounds for high-throughput screening. stratech.co.uk Click chemistry provides a robust and efficient method for assembling diverse molecular architectures. stratech.co.uk

Starting with a core structure like trimethylbenzene, the azide group can be reacted with a vast array of alkyne-containing fragments. This modular approach, known as fragment-based drug discovery, allows for the rapid generation of numerous derivatives. These compound libraries can then be screened against various biological targets, such as enzymes or receptors, to identify lead compounds with desired therapeutic activities. The 1,2,3-triazole ring formed during the click reaction is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of the molecule to its target. The synthesis of 1,2,4-triazole (B32235) derivatives has also been explored for their antiproliferative activities. nih.govnih.gov

Bioconjugation and Protein Modification Strategies (e.g., PEGylation of Proteins)

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The azide group of this compound makes it suitable for use in bioconjugation reactions via click chemistry. jenabioscience.com This strategy is widely used for protein modification, including PEGylation.

PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein or peptide. nih.govcreativepegworks.com This process can improve the therapeutic properties of protein drugs by:

Increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life. creativepegworks.com

Shielding them from proteolytic enzymes and the immune system, thus reducing degradation and immunogenicity. creativepegworks.com

Enhancing their solubility and stability. biochempeg.com

A common strategy for site-specific PEGylation involves introducing an alkyne group onto the protein surface at a specific, non-essential amino acid residue. Subsequently, an azide-functionalized PEG molecule can be "clicked" onto the protein. While this compound itself is not PEG, it represents the azide-bearing chemical class used to functionalize molecules like PEG for this purpose. The reaction's high specificity ensures that the PEG chain is attached only at the desired location, yielding a homogeneous product with predictable properties. researchgate.net

Future Research Directions and Challenges

Expanding Synthetic Scope and Efficiency for Complex Azidomethyl-Trimethylbenzene Derivatives

A primary challenge lies in expanding the synthetic accessibility to more complex derivatives of 2-(azidomethyl)-1,3,5-trimethylbenzene. Current synthetic routes, while effective for the parent compound, may face limitations when applied to substrates with diverse and sensitive functional groups. Future research should focus on developing more robust and efficient synthetic methods that tolerate a wider range of functionalities, enabling the creation of a broader library of derivatives.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of the azidomethyl group into complex, pre-functionalized trimethylbenzene scaffolds. This would circumvent the need for multi-step syntheses and allow for the rapid diversification of drug-like molecules and advanced material precursors. researchgate.net

Novel C-H Activation Strategies: Investigating novel catalytic systems for the C-H activation of the mesitylene (B46885) core, allowing for regioselective functionalization. nih.gov Recent advances in accessing versatile aryne intermediates from simple arenes could provide new pathways to diversely substituted derivatives. nih.govpdx.edursc.orgresearchgate.net

Flow Chemistry Processes: Optimizing synthesis for operation in microreactor or flow chemistry setups can improve safety, particularly when handling potentially hazardous azide (B81097) intermediates. researchgate.net This approach can also enhance reaction efficiency and scalability.

These advancements will be critical for systematically studying structure-activity relationships and tailoring the properties of azidomethyl-trimethylbenzene derivatives for specific applications.

Exploring New Reactivity Paradigms and Mechanistic Discoveries

The azide moiety in this compound is a versatile functional group with a rich and diverse reactivity profile. nih.govat.ua While its use in "click" chemistry via Huisgen 1,3-dipolar cycloadditions is well-established, significant opportunities exist to explore less conventional reaction pathways. mdpi.com

Future research directions include:

Nitrene-Mediated Reactions: Investigating the thermal or photochemical decomposition of this compound to form highly reactive nitrene intermediates. mdpi.comdiva-portal.org These nitrenes could participate in C-H insertion or cycloaddition reactions, providing novel routes to complex nitrogen-containing heterocycles.

Transition-Metal Catalysis: Exploring novel transition-metal-catalyzed transformations of the azide group beyond the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, palladium catalysis has been shown to facilitate the synthesis of nitriles and imines from organic azides, representing an underexplored area for this specific compound. nih.gov

Rearrangement Reactions: Probing the potential for unique rearrangement reactions, such as the Winstein rearrangement observed in allylic azides, by strategic modification of the trimethylbenzene scaffold. rsc.org

Mechanistic Studies: Detailed mechanistic investigations, using both experimental and computational methods, are needed to understand the intricacies of these new reactions. nih.govresearchgate.net A deeper understanding of reaction mechanisms will enable better control over selectivity and reactivity. nih.gov

Uncovering new reactivity paradigms will not only expand the synthetic chemist's toolkit but also lead to the discovery of novel molecular architectures with potentially unique properties.

Development of Advanced Materials with Tunable Properties for Specific Applications

The unique combination of a rigid aromatic core (1,3,5-trimethylbenzene) and a highly reactive functional handle (azidomethyl group) makes this compound an attractive building block for advanced materials. thegraphenecouncil.orgresearchgate.net The azide group is particularly useful for polymer crosslinking and surface functionalization. mdpi.comresearchgate.net

Future research should focus on:

Functional Polymers: Synthesizing novel polymers where the azidomethyl-trimethylbenzene unit is incorporated into the polymer backbone or as a pendant group. These materials could be cross-linked through thermal or photochemical activation of the azide to form nitrenes, allowing for the tuning of mechanical, thermal, and chemical properties. nih.govresearchgate.net

Tunable Elastomers and Thermosets: Designing and synthesizing azido-functionalized polyurethanes or other elastomers. nsf.gov The azide groups can be used for "click" crosslinking with multi-alkyne compounds, providing a modular approach to materials with tailored elasticity and degradability.

Porous Materials and Microspheres: Creating functionalized macroporous polymer microspheres. The azide groups on the surface of these materials can be modified using click chemistry to introduce specific functionalities for applications in catalysis, separation, or sensing. researchgate.net

Topochemical Polymerization: Investigating the solid-state packing of crystalline monomers derived from this compound to explore the potential for topochemical polymerizations, which can lead to highly ordered polymer single crystals with unique mechanical properties. nih.gov

A systematic study of how the sterically hindered and electronically distinct trimethylbenzene core influences the properties of these materials is a key challenge that needs to be addressed.

Deeper Mechanistic Understanding of Compound Interactions in Complex Biological Environments

The azide group is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.govresearchgate.net This makes this compound and its derivatives potential tools for chemical biology.

Key challenges and future directions include:

Probing Cellular Environments: Using derivatives of this compound as chemical probes to label and visualize biomolecules in living cells. The azide can react with a complementary alkyne- or cyclooctyne-tagged probe via copper-catalyzed or strain-promoted click chemistry. wikipedia.orgnih.gov

Metabolic Labeling: Designing derivatives that can be incorporated into biomolecules (e.g., nucleic acids, proteins) through cellular metabolic pathways. researchgate.net This would allow for the tracking and functional study of these biomolecules in their native environment.

Mechanistic Studies in Systems Biology: Moving beyond simple labeling to understand the detailed mechanistic interactions of these compounds within complex biological systems. This requires a systems biology approach, combining experimental data with computational modeling to understand how these exogenous molecules perturb cellular networks. researchgate.netresearchgate.net